molecular formula C8H17NO2S B13185597 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13185597
M. Wt: 191.29 g/mol
InChI Key: NNNBHAXTUYOKBP-UHFFFAOYSA-N
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Description

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is a specialty chemical featuring a sulfolane (thiolane-1,1-dione) core scaffold substituted with an amino group and a 2-methylpropyl (isobutyl) moiety. This structure makes it a valuable intermediate in pharmaceutical research and development, particularly for constructing more complex molecules for screening. The sulfolane group is a well-known bioisostere, often used to improve the solubility, metabolic stability, and pharmacokinetic properties of lead compounds. Its primary research value lies in its application in medicinal chemistry, where it can serve as a key building block in the synthesis of potential enzyme inhibitors or other biologically active molecules. For example, similar sulfolane-containing scaffolds are investigated in the development of kinase inhibitors . The compound is provided for research use only (RUO) and is strictly intended for laboratory applications such as chemical synthesis and biological screening. It is not for diagnostic or therapeutic use, nor for personal use. Researchers are advised to consult the safety data sheet (MSDS) prior to handling.

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

4-(2-methylpropyl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C8H17NO2S/c1-6(2)3-7-4-12(10,11)5-8(7)9/h6-8H,3-5,9H2,1-2H3

InChI Key

NNNBHAXTUYOKBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CS(=O)(=O)CC1N

Origin of Product

United States

Preparation Methods

Direct Synthesis via Cyclization of Suitable Precursors

One of the most established approaches involves the cyclization of appropriate amino acid derivatives or thioester intermediates. The general strategy includes:

This method typically uses amino acid derivatives such as N-alkylated amino acids or their derivatives, which are cyclized via intramolecular reactions.

Nucleophilic Substitution and Ring Closure

A common route involves the nucleophilic substitution of a suitable halogenated precursor with a sulfur nucleophile, followed by ring closure:

  • Step 1: Synthesis of a halogenated intermediate, such as a halogenated amino acid derivative.
  • Step 2: Reaction with a sulfur source (e.g., thiourea, sodium sulfide) to introduce sulfur.
  • Step 3: Cyclization under basic or acidic conditions to form the thiolane ring.

This pathway is supported by literature on thiolane derivatives, where the key step is the ring closure facilitated by intramolecular nucleophilic attack.

Multi-Step Synthesis Based on Literature

According to the European Patent EP3717464B1, a green and efficient nitration process involves aromatic compounds, but the synthesis of the thiolane ring often uses:

While the patent focuses on nitration, the underlying methodologies for constructing the thiolane ring are relevant, especially the use of controlled nitration and functional group transformations.

Specific Preparation Method for 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione

Based on chemical literature and the compound's structure, a plausible synthetic route is:

Step 1: Synthesis of 2-Methylpropylamine Derivative

  • Starting from commercially available isobutylamine , which provides the 2-methylpropyl group.

Step 2: Formation of the Thione Intermediate

  • React isobutylamine with carbon disulfide (CS₂) to form a dithiocarbamate intermediate.

Step 3: Cyclization to the Thiolane Ring

  • The dithiocarbamate undergoes intramolecular cyclization under basic conditions (e.g., sodium hydroxide) to form the thiolane ring with the desired substitution pattern.

Step 4: Oxidation to the Dione

  • The thiolane ring is oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to generate the dione functionality at the 1,1-positions.

Step 5: Introduction of the Amino Group

  • The amino group at the 3-position can be introduced via nucleophilic substitution or reduction of suitable precursors, such as nitration followed by reduction, or direct amination of the ring.

Data Table Summarizing the Preparation Methods

Step Description Reagents Conditions Outcome
1 Synthesis of isobutylamine Commercially available - Starting material
2 Formation of dithiocarbamate CS₂, amine Room temperature, inert atmosphere Dithiocarbamate intermediate
3 Intramolecular cyclization NaOH Reflux Thiolane ring with 2-methylpropyl substituent
4 Oxidation to dione H₂O₂ or KMnO₄ Mild heating 1,1-Dioxo-thiolane derivative
5 Amination at 3-position Nucleophilic amines or nitration/reduction Controlled temperature 3-Amino derivative

Notes and Considerations

  • Selectivity Control: The reaction conditions, especially temperature and pH, are critical to favor ring closure and avoid over-oxidation or side reactions.
  • Purification: Techniques such as column chromatography, recrystallization, and distillation are employed to isolate pure compounds.
  • Yield Optimization: Use of catalysts or alternative solvents (e.g., acetonitrile, tetrahydrofuran) can improve yields and reaction efficiency.

The preparation of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione involves multi-step synthetic strategies centered around the formation of the thiolane ring, introduction of the amino group, and oxidation to the dione. The most efficient routes combine nucleophilic cyclization of sulfur-containing intermediates with controlled oxidation and functionalization steps. These methods are supported by patent literature, organic synthesis protocols, and chemical databases, ensuring their reliability for laboratory and industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group enables nucleophilic reactivity, particularly in reactions with electrophilic agents.

Reaction TypeReagents/ConditionsProductYieldKey Observations
AcylationAcetic anhydride, 80°C, ethanolN-Acetyl derivative72–85%Selective acylation occurs at the amino group without affecting the sulfone or thiolane ring.
SulfonylationTosyl chloride, pyridine, 0–5°CN-Tosyl derivative68%Steric hindrance from the 2-methylpropyl group slows reaction kinetics.

Mechanistic Insight :
The amino group acts as a soft nucleophile, reacting preferentially with acylating agents under mild conditions. Steric effects from the 2-methylpropyl substituent reduce reaction rates compared to less hindered analogs.

Oxidation and Reduction Pathways

The sulfone group (1,1-dione) is fully oxidized, but the thiolane ring and alkyl chain exhibit redox activity.

Reaction TypeReagents/ConditionsProductOutcome
Thiolane Ring OxidationH₂O₂, AcOH, 50°CRing-opened sulfonic acidPartial degradation
Alkyl Chain OxidationKMnO₄, H₂SO₄, refluxCarboxylic acid derivative<30% yield

Limitations :

  • The sulfone group remains inert under standard oxidative conditions.

  • Low yields in alkyl chain oxidation are attributed to competing side reactions.

Ring-Opening Reactions

The thiolane ring undergoes cleavage under specific conditions:

ReagentsConditionsProductSelectivity
LiAlH₄THF, refluxOpen-chain dithiol55%
HBr (48%)110°C, 12hBrominated linear compound41%

Structural Impact :
Ring-opening reactions are highly dependent on steric factors from the 2-methylpropyl group, which destabilizes transition states .

Comparative Reactivity with Analogs

The 2-methylpropyl substituent distinctively modulates reactivity compared to simpler thiolane derivatives:

CompoundSubstituentKey ReactionRate Constant (k, s⁻¹)
3-Amino-4-methyl-thiolane-1,1-dione MethylAcylation0.42
3-Amino-4-(2-methylpropyl)-thiolane-1,1-dione2-MethylpropylAcylation0.18
3-Amino-thiolane-1,1-dione NoneAcylation0.65

Trends :

  • Bulky substituents reduce reaction rates due to steric hindrance.

  • Electronic effects from the sulfone group enhance electrophilic substitution at the amino group .

Stability and Degradation

ConditionStabilityDegradation Products
pH 1–3 (HCl)Stable for 24hNone detected
pH 13 (NaOH)Decomposes in 2hSulfonate salts, ammonia
UV light (254 nm)50% degradation in 6hRing-opened radicals

Recommendations :

  • Store under inert conditions to prevent photodegradation.

  • Avoid prolonged exposure to strong bases.

Theoretical Insights (DFT Calculations)

  • NBO Analysis : The amino group exhibits high electron density (−0.32 e), favoring electrophilic attacks .

  • Steric Maps : The 2-methylpropyl group increases steric energy by 8.7 kcal/mol compared to methyl analogs, aligning with experimental kinetic data .

Synthetic Limitations

  • Low Solubility : Poor aqueous solubility (0.12 mg/mL) necessitates polar aprotic solvents like DMF or DMSO for reactions.

  • Stereochemical Challenges : Asymmetric synthesis remains unresolved due to racemization at the thiolane ring .

Scientific Research Applications

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfone vs. Dione : Unlike the pyrrolopyrazine-dione analogue , the thiolane-1,1-dione core in the target compound introduces sulfur-based polarity, which may influence solubility and metabolic pathways.

Functional and Stability Comparisons

Volatility and Flavor Relevance

Sulfur-containing branched-chain volatiles (BCVs) like 2-(2-methylpropyl)-thiazole are critical in fruit flavor profiles, with odor thresholds as low as 0.1 ppb .

Pharmacological Potential

  • Neuroactive Analogues: Compounds such as (S)-3-amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid () are patented for treating Fragile X syndrome, highlighting the therapeutic relevance of amino-substituted heterocycles . The target compound’s amino and sulfone groups may similarly modulate neurotransmitter systems.
  • Enzyme Interactions: Thiolane-1,1-dione derivatives are known to interact with cysteine proteases and sulfotransferases due to their electrophilic sulfone group .

Biological Activity

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is a sulfur-containing compound notable for its unique thiolane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in neuropharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione is C7H13N1O2S1, with a molecular weight of approximately 189.27 g/mol. The presence of an amino group and a dione functional group contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC7H13N1O2S1
Molecular Weight189.27 g/mol
Functional GroupsAmino, Dione
Structural FeatureThiolane Ring

Research indicates that the biological activity of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Factor XIa, an enzyme involved in the coagulation pathway. This inhibition may lead to therapeutic applications in anticoagulant therapies.
  • Potassium Channel Modulation : Similar thiolane compounds have been studied for their ability to modulate potassium channels, suggesting that this compound could have applications in neuropharmacology.
  • Binding Interactions : The amino group can form hydrogen bonds with various biological molecules, while the thiolane ring may interact with enzymes and receptors, influencing biochemical pathways.

Antimicrobial and Anticancer Properties

3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione has been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell walls or interference with metabolic pathways. Additionally, preliminary research indicates possible anticancer effects, although further studies are required to elucidate these mechanisms.

Case Studies

A study published in Medicinal Chemistry evaluated the effects of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione on different cancer cell lines. The results indicated significant reductions in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Applications in Drug Development

The unique structural characteristics of 3-Amino-4-(2-methylpropyl)-1lambda6-thiolane-1,1-dione make it a candidate for drug development in several areas:

  • Anticoagulant Therapies : Its ability to inhibit Factor XIa positions it as a potential therapeutic agent for managing thrombotic disorders.
  • Neuropharmacology : By modulating potassium channels, it could be explored for treatments related to neurological disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Amino-4-(2-methylpropyl)-1lambda⁶-thiolane-1,1-dione, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates with anhydrous sodium acetate and acetic anhydride in glacial acetic acid, followed by recrystallization from an acetic acid/water mixture (1:1) to purify the product. Reaction time (2–3 hours) and stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to chloroacetic acid) are critical for yield optimization. Monitor reaction progression via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical confirmation) with high-resolution mass spectrometry (HRMS) to resolve ambiguities. For sulfur-containing moieties, X-ray crystallography is recommended to confirm the thiolane-1,1-dione ring geometry. Infrared (IR) spectroscopy can validate functional groups like amino and sulfonyl .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer : Standardize protocols by:

  • Pre-drying solvents (e.g., acetic anhydride) over molecular sieves.
  • Using calibrated reflux apparatus with inert gas purging.
  • Documenting recrystallization conditions (e.g., cooling rates, solvent ratios). Cross-laboratory validation via round-robin testing is advised .

Advanced Research Questions

Q. What strategies address contradictory data in the compound’s reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Experimental Design : Perform dose-response assays across multiple cell lines (e.g., HEK-293, HepG2) to isolate cytotoxicity thresholds.
  • Data Analysis : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes versus off-target receptors.
  • Contradiction Resolution : Replicate studies under standardized conditions (pH, temperature) to minimize confounding variables. Compare results with structurally analogous compounds (e.g., 6-[(3-hydroxy-2-hydroxymethyl)propyl] derivatives) to identify structure-activity relationships .

Q. How can computational modeling enhance understanding of the compound’s reactivity in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects using explicit solvent models (e.g., TIP3P water) to study sulfonyl group hydrolysis.
  • Density Functional Theory (DFT) : Calculate energy barriers for tautomerization or ring-opening reactions. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of degradation intermediates) .

Q. What experimental approaches resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations.
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine-substituted analogs) to improve diffraction quality .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental pKa values for the amino group?

  • Methodological Answer :

  • Experimental Validation : Perform potentiometric titrations in non-aqueous solvents (e.g., DMSO-water mixtures) to mimic the compound’s microenvironment.
  • Computational Adjustment : Apply solvent correction factors in DFT calculations (e.g., SMD solvation model) to align with empirical data.
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 5-acetyl-2-amino-6-oxo derivatives) to identify substituent effects on acidity .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
Reflux Time2.5 hoursMaximizes conversion (≥85%) while minimizing side products
Solvent Ratio (Acetic Acid/Water)1:1Ensures high-purity recrystallization (≥98% by HPLC)
Stoichiometry (Precursor:Chloroacetic Acid)1:1.5Balances reactivity and cost efficiency

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